molecular formula C10H10O3 B358456 Methyl 4-hydroxycinnamate CAS No. 19367-38-5

Methyl 4-hydroxycinnamate

Cat. No. B358456
CAS RN: 19367-38-5
M. Wt: 178.18g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Patent
US06335409B1

Procedure details

51.2 g (312 mmol) of p-coumaric acid were dissolved in 330 ml of methanol and treated with 10 ml of concentrated sulphuric acid. The solution was heated under reflux for 2 hours. Subsequently the majority of the methanol (about 200 ml) was distilled off and the residue remaining behind was poured into 1.3 l of ice-water. The separated ester was filtered off under suction and washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water. Drying at 50° C. in a water-jet vacuum gave 51.1 g of methyl 3-(4-hydroxyphenyl)-acrylate in the form of a light brownish coloured powder.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>>[OH:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
330 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Subsequently the majority of the methanol (about 200 ml) was distilled off
ADDITION
Type
ADDITION
Details
was poured into 1.3 l of ice-water
FILTRATION
Type
FILTRATION
Details
The separated ester was filtered off under suction
WASH
Type
WASH
Details
washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying at 50° C. in a water-jet vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06335409B1

Procedure details

51.2 g (312 mmol) of p-coumaric acid were dissolved in 330 ml of methanol and treated with 10 ml of concentrated sulphuric acid. The solution was heated under reflux for 2 hours. Subsequently the majority of the methanol (about 200 ml) was distilled off and the residue remaining behind was poured into 1.3 l of ice-water. The separated ester was filtered off under suction and washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water. Drying at 50° C. in a water-jet vacuum gave 51.1 g of methyl 3-(4-hydroxyphenyl)-acrylate in the form of a light brownish coloured powder.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>>[OH:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
330 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Subsequently the majority of the methanol (about 200 ml) was distilled off
ADDITION
Type
ADDITION
Details
was poured into 1.3 l of ice-water
FILTRATION
Type
FILTRATION
Details
The separated ester was filtered off under suction
WASH
Type
WASH
Details
washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying at 50° C. in a water-jet vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06335409B1

Procedure details

51.2 g (312 mmol) of p-coumaric acid were dissolved in 330 ml of methanol and treated with 10 ml of concentrated sulphuric acid. The solution was heated under reflux for 2 hours. Subsequently the majority of the methanol (about 200 ml) was distilled off and the residue remaining behind was poured into 1.3 l of ice-water. The separated ester was filtered off under suction and washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water. Drying at 50° C. in a water-jet vacuum gave 51.1 g of methyl 3-(4-hydroxyphenyl)-acrylate in the form of a light brownish coloured powder.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([OH:12])[CH:2]=1.S(=O)(=O)(O)O.[CH3:18]O>>[OH:12][C:3]1[CH:4]=[CH:5][C:6]([CH:7]=[CH:8][C:9]([O:11][CH3:18])=[O:10])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
C1=CC(=CC=C1/C=C/C(=O)O)O
Name
Quantity
330 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Subsequently the majority of the methanol (about 200 ml) was distilled off
ADDITION
Type
ADDITION
Details
was poured into 1.3 l of ice-water
FILTRATION
Type
FILTRATION
Details
The separated ester was filtered off under suction
WASH
Type
WASH
Details
washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying at 50° C. in a water-jet vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.